Dichlororuthenium;2,6-dipyridin-2-ylpyridine
Description
Dichlororuthenium;2,6-dipyridin-2-ylpyridine (CAS: 168922-04-1) is a ruthenium(II) coordination complex featuring a tridentate 2,6-dipyridin-2-ylpyridine ligand. This ligand consists of a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups, enabling three nitrogen donor sites for coordination to the Ru center. The compound is structurally related to other polypyridyl ruthenium complexes but distinguished by its ligand geometry, which likely influences its electronic properties, stability, and reactivity.
Properties
Molecular Formula |
C30H22Cl2N6Ru |
|---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
dichlororuthenium;2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/2C15H11N3.2ClH.Ru/c2*1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;/h2*1-11H;2*1H;/q;;;;+2/p-2 |
InChI Key |
DGUNXPPILUFENH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.Cl[Ru]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororuthenium;2,6-dipyridin-2-ylpyridine typically involves the reaction of ruthenium trichloride with 2,6-dipyridin-2-ylpyridine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dichlororuthenium;2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chlorine atoms.
Substitution: Ligand substitution reactions where the chlorine atoms or the 2,6-dipyridin-2-ylpyridine ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Dichlororuthenium;2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which Dichlororuthenium;2,6-dipyridin-2-ylpyridine exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA and proteins, leading to changes in their structure and function. These interactions can trigger a range of biological responses, such as apoptosis in cancer cells or changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Polypyridyl Complexes
Structural and Ligand-Based Differences
Table 1: Structural Comparison of Key Ruthenium Complexes
Key Observations :
- Ligand Denticity: The target compound uses a tridentate ligand, allowing stronger field stabilization compared to bidentate (2,2'-bipyridine) or monodentate (triphenylphosphine) ligands. This likely enhances its stability in redox reactions .
- Coordination Geometry: All listed complexes adopt octahedral geometry, but the ligand arrangement varies. For example, tris(bipyridine)ruthenium(II) complexes have six nitrogen donors, whereas the target compound may have a mix of nitrogen and chloride donors .
Electronic and Photophysical Properties
Table 2: Electronic and Functional Comparisons
Key Observations :
Key Observations :
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